Product packaging for Copper--neodymium (4/1)(Cat. No.:CAS No. 77011-79-1)

Copper--neodymium (4/1)

Cat. No.: B14430754
CAS No.: 77011-79-1
M. Wt: 398.43 g/mol
InChI Key: DTAFMUJUYCEGIU-UHFFFAOYSA-N
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Description

Contextualization of Intermetallic Compounds in Advanced Materials Science

Intermetallic compounds, formed by the combination of two or more metallic elements, are a fascinating class of materials characterized by their ordered crystal structures and specific stoichiometries. numberanalytics.comwikipedia.org These attributes distinguish them from simple alloys, which exhibit a more random arrangement of atoms. numberanalytics.com The unique and strong chemical bonding between constituent elements in intermetallics often results in remarkable properties, such as high melting points, excellent high-temperature strength, and notable magnetic or electrical characteristics. openaccessjournals.com

These properties make intermetallic compounds crucial in a variety of high-tech applications, including:

High-temperature structural materials: Their ability to maintain strength at elevated temperatures is vital for aerospace components and high-performance engines. openaccessjournals.com

Magnetic materials: Certain intermetallics, particularly those involving rare-earth elements, are fundamental to the production of powerful permanent magnets. openaccessjournals.com

Catalysis: The unique electronic structures of intermetallics can make them effective catalysts in various chemical reactions. tandfonline.com

Coatings: Their resistance to corrosion and oxidation makes them suitable for protective coatings in harsh environments. openaccessjournals.com

The study of intermetallics is a dynamic field, with ongoing research focused on discovering new compounds, understanding their fundamental properties, and developing novel applications. numberanalytics.com

Overview of the Copper-Neodymium (Nd-Cu) Binary System

The Copper-Neodymium (Nd-Cu) binary system is a well-studied metallic system that features several intermetallic compounds. iphy.ac.cn The phase diagram of this system, which maps the stable phases at different temperatures and compositions, has been determined through techniques like X-ray diffraction, differential thermal analysis (DTA), and metallography. iphy.ac.cn

Within the Nd-Cu system, five key intermetallic compounds have been identified: NdCu, NdCu2, NdCu4, NdCu5, and NdCu6. iphy.ac.cn These compounds exhibit different formation and melting behaviors. For instance, NdCu2 and NdCu6 melt congruently, meaning they transform directly from a solid to a liquid of the same composition at 830°C and 962°C, respectively. iphy.ac.cn In contrast, NdCu, NdCu4, and NdCu5 are formed through peritectic reactions at 602°C, 853°C, and 916°C, respectively. iphy.ac.cn A peritectic reaction involves a liquid and a solid phase reacting at a specific temperature to form a new solid phase.

The system also features three eutectic reactions, where a liquid phase transforms into two solid phases upon cooling. These occur at specific compositions and temperatures: 33 at% Cu and 478°C, 74 at% Cu and 760°C, and 91 at% Cu and 874°C. iphy.ac.cn Notably, there is negligible solid solubility of copper in neodymium and vice versa. iphy.ac.cn

Specific Academic Significance of Cuprum-Neodymium (4/1) Stoichiometry

The intermetallic compound with the stoichiometry Cuprum-Neodymium (4/1), denoted as Cu4Nd, holds particular interest for researchers. Its existence has been confirmed through various experimental techniques. cmu.edu The formation of Cu4Nd has been noted to sometimes require prolonged annealing. cmu.edu

Initial structural studies suggested that Cu4Nd forms with a face-centered cubic (fcc) sub-structure. cmu.edu However, other research has proposed an orthorhombic crystal structure for this compound. cmu.edutajhizkala.ir This discrepancy in reported crystal structures highlights the complexity of this material and the need for further investigation.

The addition of neodymium to copper-based alloys, leading to the formation of phases like Cu4Nd, has been shown to have significant effects on the material's properties. For example, the formation of a hexagonal (Al,Ni)Cu4Nd phase has been observed with increasing Nd content in Cu-Al-Ni alloys, leading to grain refinement and improved mechanical properties. researchgate.netresearchgate.net Specifically, an increase in compressive fracture stress and strain has been reported. researchgate.netresearchgate.net Furthermore, the presence of Nd can enhance the shape memory effect in certain alloys. researchgate.netresearchgate.net

The magnetic properties of copper-neodymium compounds are also an area of active research. While some copper-based shape memory alloys exhibit paramagnetic behavior, the addition of neodymium can influence the magnetic susceptibility. researchgate.net The study of the magnetic behavior of Cu-Nd compounds contributes to the broader understanding of magnetic materials, which could have implications for future applications in areas like spintronics and quantum computing. nationalmaglab.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu4Nd B14430754 Copper--neodymium (4/1) CAS No. 77011-79-1

Properties

CAS No.

77011-79-1

Molecular Formula

Cu4Nd

Molecular Weight

398.43 g/mol

IUPAC Name

copper;neodymium

InChI

InChI=1S/4Cu.Nd

InChI Key

DTAFMUJUYCEGIU-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Nd]

Origin of Product

United States

Synthesis and Fabrication Methodologies for Cuprum Neodymium 4/1

Bulk Synthesis Strategies

Bulk synthesis focuses on producing solid, three-dimensional forms of Cu₄Nd, often as ingots, powders, or consolidated parts. The choice of method depends on the desired purity, homogeneity, and final form of the material.

Arc melting is a prevalent and effective method for synthesizing intermetallic compounds like Cu₄Nd from their constituent elements. The process involves melting high-purity starting materials in a controlled environment to form a homogeneous alloy.

Process: Stoichiometric amounts of high-purity copper (e.g., 99.99%) and neodymium (e.g., 99.9%) are placed on a water-cooled copper hearth within a sealed chamber. The chamber is evacuated to a high vacuum and subsequently backfilled with a high-purity inert gas, typically argon, to prevent oxidation of the highly reactive neodymium at elevated temperatures.

Melting: A non-consumable tungsten electrode generates an electric arc, which melts the constituent metals. Due to the significant difference in density between copper and neodymium, achieving a homogeneous melt is critical.

Homogenization: To ensure compositional uniformity, the resulting alloy button is typically flipped and re-melted multiple times (often four to six times). The repeated melting process promotes thorough mixing of the elements in the liquid state, which is essential for the formation of the single-phase Cu₄Nd intermetallic upon solidification. Post-melting annealing under vacuum or inert atmosphere may also be employed to further improve homogeneity and relieve internal stresses.

This method, also known as metallothermic reduction, provides an alternative route for synthesizing Cu-Nd alloys, particularly when starting from neodymium oxide (Nd₂O₃) instead of the pure metal.

Principle: The core of this process is the chemical reduction of neodymium oxide by a potent reducing agent (e.g., calcium) in the presence of copper. The reaction is carried out at high temperatures within a graphite (B72142) resistance furnace, which provides a stable and uniform heating environment.

Procedure: A mixture of neodymium oxide, copper powder or granules, and the reducing agent is placed in a crucible (often made of tantalum or another refractory material to prevent contamination). The graphite furnace heats the charge to temperatures exceeding 1400 °C under an inert atmosphere. At this temperature, the reductant reacts with Nd₂O₃ to produce elemental neodymium, which subsequently alloys with the molten copper to form the Cu-Nd liquid solution. By controlling the initial stoichiometry, the Cu₄Nd phase can be targeted during solidification. The primary byproduct, such as calcium oxide (CaO), forms a separate slag layer that can be mechanically removed after cooling.

Powder metallurgy (PM) offers a versatile pathway to fabricate Cu₄Nd and its composites with near-net-shape capabilities and controlled microstructures. This method avoids the challenges associated with casting, such as segregation and porosity.

Powder Production: The initial step involves obtaining a fine powder of the Cu₄Nd compound. This can be achieved by crushing and milling a pre-alloyed ingot produced by arc melting or by using gas atomization, where a stream of molten Cu₄Nd is broken up by high-velocity inert gas jets to form spherical powders.

Consolidation: The powder is then consolidated into a solid bulk form. Common techniques include:

Cold Pressing and Sintering: The powder is uniaxially or isostatically pressed into a "green" compact, which is then heated (sintered) at a temperature below the melting point of Cu₄Nd. Sintering promotes atomic diffusion between particles, leading to densification and the formation of a solid part.

Hot Pressing: Pressure and heat are applied simultaneously, which significantly enhances densification and can be used to achieve near-full density at lower temperatures or shorter times compared to conventional sintering. This approach is particularly useful for creating intermetallic matrix composites, where reinforcing particles or fibers can be blended with the Cu₄Nd powder before consolidation.

The application of high pressure serves as a powerful tool to investigate and manipulate the thermodynamic stability and phase transformations within the copper-neodymium system. High-pressure synthesis can lead to the formation of novel or metastable phases not accessible under ambient conditions.

Research using techniques like diamond anvil cells (DACs) coupled with in-situ X-ray diffraction has revealed the profound effect of pressure on the Cu-Nd phase diagram. Pressure alters the Gibbs free energy of competing phases, potentially stabilizing structures with smaller molar volumes. For the Cu-Nd system, studies have focused on understanding the pressure-temperature (P-T) phase diagram, equations of state, and the thermodynamic properties of various intermetallic compounds, including those adjacent to the Cu₄Nd composition. This fundamental research is critical for predicting material behavior under extreme conditions and for the potential discovery of new high-density phases with unique properties.

The following interactive table summarizes key parameters and findings related to the thermodynamic behavior of the Cu-Nd system under varying conditions.

Table 1: Thermodynamic Parameters and Phase Behavior of the Cu-Nd System. Click headers to sort.
Pressure (GPa)Temperature (K)Observed Phase(s)Key Findings / Reference Focus
0 - 5300 - 1500Cu₆Nd, Cu₅Nd, Cu₄Nd, Cu₂Nd, CuNdDetermination of the equilibrium phase diagram at ambient and moderate pressures; assessment of Gibbs energy of formation for stable intermetallics.
Up to 40300Amorphous phasesInvestigation of pressure-induced amorphization in Cu-Nd intermetallics. Certain compositions can lose crystalline structure under high compression.
Ambient~1100 - 1400Liquid (L)Thermodynamic modeling of the liquid phase, including assessment of excess Gibbs energy and activity coefficients of Cu and Nd in the melt.
Ambient913Cu₄NdPeritectic formation temperature of the Cu₄Nd phase from Cu₅Nd and liquid, as established in phase diagram assessments.

A defining feature of the Cu-Nd binary system is the presence of a miscibility gap in the liquid state. This phenomenon, known as liquid phase separation (LPS), occurs when a homogeneous liquid solution spontaneously separates into two distinct, immiscible liquid phases upon cooling into a specific temperature-composition region.

Mechanism: In the Cu-Nd system, the miscibility gap is located on the neodymium-rich side of the phase diagram. When a liquid with a composition falling within this gap is cooled, it separates into a copper-rich liquid (L₁) and a neodymium-rich liquid (L₂). This separation is driven by the thermodynamics of mixing, where at certain compositions and temperatures, the separated state has a lower Gibbs free energy than the homogeneous liquid.

Implications for Synthesis: The existence of LPS poses a significant challenge for the synthesis of homogeneous Nd-rich alloys by casting, as it can lead to severe macro-segregation. However, for compositions like Cu₄Nd, which lie outside the typical LPS region, its influence is primarily on the solidification pathway of off-stoichiometric melts. Understanding the boundaries of this miscibility gap is crucial for controlling the microstructure during solidification from the melt.

The following table outlines the approximate parameters for liquid phase separation in the Cu-Nd system.

Table 2: Parameters for Liquid Phase Separation in the Copper-Neodymium System.
Composition Range (at. % Nd)Critical Temperature (K)Phenomenon Description
~30 - 85~1343 (Monotectic)A homogeneous liquid (L) cools and separates into a Cu-rich solid phase and an Nd-rich liquid phase (L₂).
~30 - 85>1343The region where two immiscible liquids, L₁ (Cu-rich) and L₂ (Nd-rich), coexist in equilibrium. The peak of the miscibility gap (consolute temperature) is significantly higher.

Thin Film and Nanostructure Deposition of Cuprum-Neodymium (4/1)

The fabrication of Cu₄Nd in the form of thin films or nanostructures enables its integration into microelectronic devices and other advanced applications. These methods rely on atom-by-atom or layer-by-layer growth in a vacuum environment.

Sputter Deposition: Magnetron sputtering is a highly versatile physical vapor deposition (PVD) technique for producing Cu₄Nd thin films.

From a Composite Target: A pre-fabricated target with the precise 4:1 atomic ratio of copper to neodymium is bombarded with energetic ions (e.g., Ar⁺) in a plasma. This dislodges atoms from the target, which then travel and deposit onto a substrate, forming a thin film.

Co-sputtering: Alternatively, separate copper and neodymium targets can be used simultaneously. The deposition rate from each target is independently controlled to achieve the desired Cu₄Nd stoichiometry on the substrate. Key process parameters that must be precisely controlled include the substrate temperature, argon pressure, and sputtering power. The substrate temperature is particularly important as it influences the crystallinity and phase purity of the deposited film, with higher temperatures generally promoting the formation of the crystalline intermetallic phase over an amorphous one.

Pulsed Laser Deposition (PLD): In PLD, a high-power pulsed laser is focused onto a rotating Cu₄Nd target in a vacuum chamber. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. PLD offers excellent stoichiometric transfer from the target to the film, making it a suitable method for complex multi-element compounds like Cu₄Nd.

Nanostructure Synthesis: While less documented specifically for Cu₄Nd, nanostructures could potentially be synthesized via bottom-up chemical methods. This might involve the co-reduction of copper and neodymium salts (e.g., chlorides or acetates) in a high-boiling-point organic solvent in the presence of capping agents. The capping agents (e.g., oleic acid, oleylamine) adsorb to the surface of the growing nanoparticles, controlling their size and preventing agglomeration. Subsequent thermal annealing would be required to crystallize the amorphous nanoparticles into the intermetallic Cu₄Nd phase.

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a suite of vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum environment and then transported as a vapor through the vacuum or a low-pressure gas environment to the substrate, where it condenses to form a thin film. co99.netnih.gov This line-of-sight technique is a cornerstone for producing high-purity films and coatings.

Magnetron Sputtering Parameters and Optimization

Magnetron sputtering is a versatile PVD process used to deposit thin films of metals, alloys, and compounds with high precision and excellent adhesion. imim.pl The process involves bombarding a target material (the source) with energetic ions, typically Argon (Ar+), generated in a plasma. This bombardment ejects, or "sputters," atoms from the target, which then deposit onto a substrate. imim.plaip.org For a binary compound like Cu4Nd, this could be achieved by co-sputtering from separate copper and neodymium targets or by sputtering from a single, pre-alloyed Cu4Nd target.

The quality and properties of the resulting film are highly dependent on several key parameters. Optimization involves carefully controlling these variables to achieve the desired stoichiometry, microstructure, and uniformity. aip.orgresearchgate.net While specific data for Cu4Nd is not available, studies on other copper alloys, such as copper-tin and copper-nickel, provide insight into the typical process parameters. aip.orggovinfo.gov

Key parameters for optimization include:

Working Pressure: The pressure of the sputtering gas (e.g., Argon) affects the energy of the sputtered atoms and the deposition rate. Lower pressures generally lead to fewer collisions, higher energy deposition, and denser films, which can increase conductivity. aip.orggovinfo.gov

Sputtering Power: Higher power applied to the target increases the sputtering rate, leading to faster deposition. aip.orgresearchgate.net However, excessive power can cause target overheating and introduce defects.

Gas Flow Rate: The flow rate of the sputtering gas influences the chamber pressure and plasma stability.

Substrate Temperature: Temperature affects the mobility of atoms on the substrate surface, influencing crystallinity and adhesion. govinfo.gov

Table 1: Representative Parameters for DC Magnetron Sputtering of Copper-Alloy Films Data inferred from studies on Cu-Sn and Cu-Ni alloys.

Parameter Range Effect on Film Properties Source
Working Pressure 0.065–0.3 Pa Lower pressure improves film uniformity and conductivity. aip.orgaip.org
Sputtering Power (DC) 40–70 W Higher power increases deposition rate. aip.orgaip.org
Argon (Ar) Flow Rate 10–20 SCCM Higher flow rate can increase deposition rate. researchgate.net
Sputtering Time 10–20 min Directly controls film thickness. aip.org
Target-Substrate Distance 23 mm Affects film thickness and uniformity. imim.pl
Pulsed Laser Deposition (PLD) for Controlled Growth

Pulsed Laser Deposition (PLD) is a powerful PVD technique known for its ability to produce high-quality thin films of complex materials while preserving the stoichiometry of the target. esrf.frkorvustech.com The process involves focusing a high-power pulsed laser beam onto a target material within a vacuum chamber. rsc.org The intense laser energy ablates the target surface, creating a plasma plume of energetic atoms, ions, and molecules that expands toward and deposits onto a substrate. korvustech.com

For Cu4Nd, a stoichiometric target would be used. The key advantage of PLD is that the rapid, explosive evaporation helps to ensure that the composition of the deposited film is very close to that of the target. esrf.frkorvustech.com The growth of the film can be precisely controlled by adjusting various parameters. ulisboa.pt

Key parameters for PLD include:

Laser Fluence: The energy density of the laser pulse, which determines the ablation rate and the kinetic energy of the species in the plume. acs.org

Laser Wavelength and Pulse Duration: These affect the laser-material interaction. Excimer lasers (UV) are common. esrf.fr

Background Gas and Pressure: A reactive gas (like oxygen for oxides) or an inert gas can be introduced to control film properties. Pressure affects the plume dynamics and deposition rate. ulisboa.pt

Substrate Temperature: Crucial for controlling the crystallinity and phase formation of the film. ulisboa.pt

Target-to-Substrate Distance: Influences film thickness uniformity and the energy of depositing particles. acs.org

Table 2: General Parameters for Pulsed Laser Deposition of Complex Materials Data inferred from studies on rare-earth doped oxides and general PLD principles.

Parameter Typical Value/Range Purpose/Effect Source
Laser Type Nd:YAG / Excimer (e.g., KrF) Provides high-energy pulses for ablation. esrf.fr
Wavelength 355 nm (Nd:YAG) Affects energy absorption by the target. esrf.fr
Laser Fluence 1.5 J/cm² Controls ablation rate and plasma energy. acs.org
Repetition Rate 10 Hz Influences the deposition rate. esrf.fr
Substrate Temperature Up to 1500°C (material dependent) Controls crystallinity and phase formation. esrf.fr
Target-Substrate Distance 75 mm Affects film uniformity. acs.org
Background Pressure 10⁻¹⁰ to 1 mbar Controls plume expansion and can provide a reactive environment. ulisboa.pt
Molecular Beam Epitaxy (MBE) for Epitaxial Films

Molecular Beam Epitaxy (MBE) is a sophisticated PVD technique used to grow high-purity, single-crystal (epitaxial) thin films with atomic-level precision. cornell.edu The process occurs in an ultra-high vacuum environment, where thermal beams of atoms or molecules are generated from effusion cells and impinge upon a heated single-crystal substrate. aip.org The slow deposition rate allows for the formation of highly ordered crystalline layers.

To synthesize epitaxial Cu4Nd films, copper and neodymium would be co-evaporated from separate, precisely controlled effusion cells. The flux of each element would be carefully regulated to achieve the 4:1 stoichiometric ratio on the substrate surface. In-situ monitoring techniques like Reflection High-Energy Electron Diffraction (RHEED) are crucial for calibrating deposition rates and observing crystal growth in real-time. cornell.eduaip.org This layer-by-layer growth capability makes MBE ideal for fabricating complex heterostructures. aip.org

Thermal Evaporation and Electron Beam Deposition Processes

Thermal evaporation and electron beam deposition are fundamental PVD processes. co99.netsapub.org

Thermal Evaporation: In this method, the source material (e.g., copper or neodymium) is placed in a crucible or boat made of a high-melting-point material like tungsten or molybdenum. tedpella.com The crucible is heated resistively in a vacuum, causing the source material to evaporate. The vapor then travels and condenses on the substrate. researchgate.netfrontiersin.org For an alloy like Cu4Nd, co-evaporation from two separate sources would be necessary.

Electron Beam (E-Beam) Deposition: This technique uses a high-energy beam of electrons, guided by magnetic fields, to heat and vaporize the source material contained in a crucible. sapub.org E-beam deposition can achieve very high temperatures, making it suitable for materials with low vapor pressures. researchgate.net It offers higher deposition rates and better material purity compared to thermal evaporation. The synthesis of Cu4Nd films would involve using two e-beam sources, one for copper and one for neodymium, with their respective deposition rates controlled by quartz crystal microbalances to maintain the correct film composition. researchgate.netiphy.ac.cn

Table 3: Deposition Parameters for Electron Beam PVD of Copper and Neodymium Data inferred from individual deposition studies of Cu and Nd.

Parameter Value/Range Material Notes Source
Accelerating Voltage 5 kV Copper - sapub.org
Filament Current 50 mA Copper - sapub.org
Base Pressure < 2.0 × 10⁻³ Pa Copper A high vacuum is essential to ensure a long mean free path for evaporated atoms. acs.org
Deposition Rate 0.1 Å/sec (Cu), Variable (Nd) Copper, Neodymium Rates must be controlled to achieve 4:1 stoichiometry. sapub.orgiphy.ac.cn
Substrate Temperature Room Temperature Copper Substrate heating can be used to modify film microstructure. sapub.org

Chemical Vapor Deposition (CVD) Routes for Cuprum-Neodymium (4/1) Films

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a heated substrate through chemical reactions of volatile precursor gases in the reaction chamber. mdpi.comibm.com Unlike PVD, CVD is not a line-of-sight process and can produce highly conformal coatings on complex geometries. Metalorganic Chemical Vapor Deposition (MOCVD) is a common variant that uses metalorganic compounds as precursors. acs.org

While there is no specific literature detailing the CVD of Cu4Nd, the synthesis of other copper alloys like Cu-Pd and Cu-Co has been demonstrated. ibm.comacs.org A hypothetical CVD process for Cu4Nd would require the identification of suitable volatile precursors for both copper and neodymium. These precursors would need to have compatible decomposition temperatures and reaction kinetics to allow for co-deposition.

The process would involve:

Selecting volatile, high-purity metalorganic precursors for copper (e.g., a Cu(hfac)₂ derivative) and neodymium. osti.gov

Delivering the precursors into a reaction chamber in a carrier gas (e.g., Ar, H₂).

Heating the substrate to a temperature sufficient to induce simultaneous decomposition of both precursors on the surface.

Controlling precursor flow rates, substrate temperature, and chamber pressure to manage the deposition rate and achieve the desired Cu4Nd stoichiometry.

The development of such a process is challenging due to the difficulty in finding compatible precursors and avoiding gas-phase reactions that can lead to particle formation. acs.org

Solution-Based Deposition Methods for Nanostructured Cuprum-Neodymium (4/1)

Solution-based methods offer a low-cost, scalable approach to synthesizing nanostructured materials. acs.org These techniques, which include chemical reduction, sol-gel, and hydrothermal methods, are widely used to produce nanoparticles of controlled size and shape. acs.orgmdpi.com

Although no specific protocols for Cu4Nd nanostructures are documented, a common strategy for producing alloy nanoparticles is the co-reduction of metal salts in a solution. A potential route for synthesizing Cu-Nd nanostructures could involve:

Dissolving soluble salts of copper (e.g., copper(II) sulfate, CuSO₄, or copper(II) chloride, CuCl₂) and neodymium (e.g., neodymium(III) chloride, NdCl₃) in a suitable solvent (e.g., water or ethylene (B1197577) glycol). ijcce.ac.irrsc.org

Adding a stabilizing agent or surfactant (e.g., polyvinylpyrrolidone, PVP) to control particle growth and prevent agglomeration. rsc.org

Introducing a chemical reducing agent (e.g., ascorbic acid, sodium borohydride) to reduce the metal ions (Cu²⁺ and Nd³⁺) to their zero-valent state (Cu⁰ and Nd⁰), leading to nucleation and growth of the alloy nanoparticles. rsc.orgresearchgate.net

Controlling reaction parameters such as temperature, pH, and reactant concentrations to influence the size, morphology, and composition of the final nanostructures.

This approach offers a versatile platform for producing nanostructured Cu4Nd, but would require significant experimental optimization to control the stoichiometry and prevent the formation of separate copper and neodymium oxide or hydroxide (B78521) phases.

Sol-Gel Synthesis and Processing

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. youtube.com The process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. youtube.com This method is valued for its ability to produce materials with high purity and homogeneity at relatively low temperatures. chalcogen.ro

The synthesis typically involves several key stages:

Hydrolysis and Polycondensation: A molecular precursor, such as a metal alkoxide, is dissolved in a solvent (often an alcohol) and undergoes hydrolysis and condensation reactions to form a colloidal suspension of nanoparticles—the sol. youtube.com

Gelation: As the reactions continue, the nanoparticles link together to form a three-dimensional network that spans the liquid medium, resulting in a gel. youtube.com The properties of the final material can be finely tuned by controlling factors like pH, temperature, and precursor concentration. youtube.com

Aging: The gel is aged in its mother liquor, a process during which polycondensation continues, strengthening the gel network.

Drying: The liquid phase is removed from the gel network. Slow drying can produce a dense xerogel, while supercritical drying can create highly porous and lightweight aerogels. youtube.com

Calcination: The dried gel is heated at high temperatures to remove residual organic materials and induce crystallization, leading to the final solid material. youtube.com

For copper-containing systems like copper oxides, precursors such as copper (II) nitrate (B79036) are often used. mdpi.comresearchgate.net The choice of solvent and complexing agents is crucial for controlling the reaction pathway and the properties of the resulting material. chalcogen.ro

Table 1: Illustrative Parameters in Sol-Gel Synthesis for Copper-Containing Oxides

Parameter Typical Value / Compound Purpose Source
Precursor Copper (II) Nitrate (Cu(NO₃)₂) Source of copper ions mdpi.com
Solvent Methanol, Distilled Water Dissolves precursors chalcogen.romdpi.com
Complexing/Gelling Agent 1,2-Ethanediol Controls hydrolysis and condensation rates chalcogen.ro
pH ~6 Influences particle formation and stability researchgate.net
Calcination Temperature 700 °C Induces crystallization and removes impurities chalcogen.ro
Spin Coating and Spray Pyrolysis Techniques

Spin Coating

Spin coating is a widely used procedure for depositing uniform thin films onto flat substrates. wikipedia.org The process involves applying a small amount of a liquid coating material (such as a sol-gel precursor solution) onto the center of a substrate. wikipedia.org The substrate is then rotated at high speeds (up to 10,000 rpm), causing the material to spread out evenly by centrifugal force. wikipedia.org The solvent evaporates simultaneously, leaving a thin film. wikipedia.org

The final film thickness is determined by several factors:

Angular Speed: Higher speeds result in thinner films. wikipedia.org

Solution Viscosity and Concentration: More viscous solutions lead to thicker films.

Solvent Volatility: Faster evaporating solvents can lead to different film morphologies.

This technique is extensively used in microfabrication to create uniform films with nanoscale thickness from sol-gel precursors. wikipedia.org For instance, it has been successfully used to fabricate thin films of other copper compounds like Copper Iodide (CuI). researchgate.net

Table 2: Spin Coating Parameters and Their General Effect on Film Thickness

Parameter Change Effect on Film Thickness Source
Spin Speed Increase Decrease wikipedia.org
Solution Viscosity Increase Increase wikipedia.org
Solution Concentration Increase Increase wikipedia.org
Drying Time Increase Can lead to more compact films

Spray Pyrolysis

Spray pyrolysis is an aerosol-based process where a precursor solution is atomized into fine droplets, which are then sprayed onto a heated substrate. youtube.com The heat causes the solvent to evaporate and the precursor to decompose (pyrolysis), forming a solid thin film on the substrate surface. youtube.com This method is scalable and suitable for large-area depositions. youtube.com

Key considerations for spray pyrolysis include the stability of the precursor solution and the spreading behavior of the droplets on the substrate. rsc.org Additives like polyethylene (B3416737) glycol can be used to improve the homogeneity of the deposited film by modifying the droplet spreading. rsc.org The technique has been employed to produce dense, homogeneous thin films of materials like Copper Bismuth Oxide (CuBi2O4). rsc.org

Dip-Coating Approaches

Dip coating is an industrial process for creating thin-film coatings by immersing a substrate into a bath of coating material, removing it at a controlled speed, and allowing the excess liquid to drain off. wikipedia.org The process is governed by a balance of forces including viscosity, surface tension, and gravity.

The dip-coating process can be divided into five stages:

Immersion: The substrate is dipped into the coating solution.

Dwell Time: The substrate remains stationary in the solution to allow for complete wetting. chemtronics.com

Withdrawal: The substrate is pulled out at a constant, controlled speed. This is the critical stage where the film is formed.

Drainage: Excess liquid drains from the surface.

Evaporation: The solvent evaporates, leaving the solid film.

This technique is often used with sol-gel precursors to create high-quality, uniform coatings on various substrate shapes. wikipedia.org The thickness of the resulting film is primarily controlled by the withdrawal speed and the viscosity of the liquid. wikipedia.org

Investigation of Cuprum-Neodymium (4/1) Thin Film Growth Mechanisms and Kinetics

The growth of a thin film is a non-equilibrium process involving the transition from individual atoms or molecules to a solid film. uwo.ca The study of its mechanisms and kinetics is crucial for controlling the film's microstructure and properties. brown.edu

The process begins when atoms impinge on a substrate surface. These atoms, now called adatoms, diffuse across the surface until they either desorb, attach to an existing island, or form a new stable nucleus with other adatoms. tuwien.ac.at The subsequent growth of these nuclei into a continuous film generally follows one of three primary modes, determined by the relative surface energies of the film and substrate materials and the strength of their interaction. uwo.ca

Thin Film Growth Modes:

Frank-van der Merwe (Layer-by-Layer): Occurs when film atoms are more strongly bound to the substrate than to each other. This leads to the formation of complete monolayers before the next layer begins to grow. uwo.ca

Volmer-Weber (Island Growth): Occurs when film atoms are more strongly bound to each other than to the substrate. This results in the formation of three-dimensional islands that grow and eventually coalesce. uwo.ca

Stranski-Krastanov (Mixed Growth): An intermediate mode where the film initially grows layer-by-layer, followed by the nucleation and growth of 3D islands. uwo.ca

The kinetics of these processes, such as the rate of nucleation and island growth, are governed by factors like substrate temperature, deposition rate, and the activation energy for surface diffusion. tuwien.ac.at For instance, kinetic modeling of the growth of copper sulfide (B99878) thin films has been used to estimate key parameters by adjusting mass transport equations within a proposed reaction mechanism. rsc.org Understanding these kinetic factors is essential for optimizing deposition conditions to achieve desired film characteristics like density, stress, and crystallinity. brown.edursc.org

Advanced Structural Characterization and Defect Chemistry in Cuprum Neodymium 4/1

Crystal Structure Determination and Refinement of Cuprum-Neodymium (4/1)

The determination of the precise crystal structure is the foundational step in characterizing any crystalline material. For the Cu4Nd compound, various diffraction techniques have been employed to elucidate the arrangement of copper and neodymium atoms in its solid state.

X-ray Diffraction (XRD) Studies on Cuprum-Neodymium (4/1) Phases

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org The underlying principle is Bragg's Law, where a beam of X-rays is scattered by the electrons of the atoms in the crystal, and constructive interference occurs at specific angles, producing a diffraction pattern. wikipedia.orgyoutube.com This pattern serves as a fingerprint of the crystal's atomic arrangement, from which the lattice parameters, symmetry (space group), and phase composition can be determined.

Studies on the Cu-Nd (Copper-Neodymium) system have identified several intermediate phases, including Cu4Nd. The formation of the Cu4Nd phase has been reported to require prolonged annealing, indicating specific kinetic requirements for its nucleation and growth. cmu.edu Initial single-crystal X-ray diffraction studies concluded that Cu4Nd possesses a face-centered cubic (fcc) sub-structure. cmu.edu However, other crystallographic databases and phase diagram assessments list Cu4Nd with an orthorhombic crystal structure. tajhizkala.ir This suggests that the crystallography of this phase may be complex or that different structural modifications can exist. The phase is noted to be in equilibrium with Cu6Nd and Cu2Nd at 770 °C. cmu.edu

Compound Reported Crystal System Space Group Pearson Symbol Reference(s)
Cu4NdOrthorhombicPnnmoP340 tajhizkala.irpolymtl.ca
Cu4NdFace-Centered Cubic (sub-structure)-- cmu.edu

This table presents the crystallographic data reported for the Cuprum-Neodymium (4/1) compound from different studies.

Neutron Diffraction Investigations of Atomic and Magnetic Structures

Neutron diffraction is a powerful technique that complements XRD for structural analysis. nmi3.eu Neutrons interact with atomic nuclei rather than the electron cloud, which provides several advantages. wikipedia.org Their scattering power does not systematically vary with atomic number, making them effective for locating light atoms in the presence of heavy ones. wikipedia.org Crucially, neutrons possess a magnetic moment, which allows them to scatter from magnetic moments within a material, making neutron diffraction an indispensable tool for determining magnetic structures. nmi3.euwikipedia.org

While neutron diffraction is an ideal technique for investigating the Cu4Nd compound, particularly for elucidating the magnetic ordering of the neodymium ions at low temperatures, specific neutron diffraction studies focused exclusively on the binary Cu4Nd phase are not extensively detailed in available literature. Research on more complex systems, such as rapidly solidified Al-Ni-Cu-Nd metallic glass, has utilized neutron diffraction to study the devitrification process where the Cu4Nd phase forms, but specific structural data for the Cu4Nd phase from these studies is limited. hep.com.cn The application of neutron diffraction could definitively resolve ambiguities in the crystal structure and provide unique insights into the magnetic behavior arising from the Nd f-electrons. researchgate.net

Electron Microscopy (SEM/TEM) for Microstructural and Phase Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for studying the microstructure of materials at high magnification. cam.ac.uk SEM provides images of the sample surface by scanning it with a focused beam of electrons, yielding information on morphology, topography, and composition. uiowa.edu TEM operates by transmitting a beam of electrons through an ultrathin specimen to form an image, enabling the visualization of features at the nanoscale, including individual crystal defects like dislocations and grain boundaries. tu-darmstadt.de

For the Cu-Nd alloy system, electron microscopy is crucial for phase analysis, allowing for the direct observation of the size, shape, and distribution of different intermetallic phases. cmu.edu For example, SEM can be used to visualize Cu4Nd precipitates within a matrix of other phases, such as (Cu) solid solution or Cu6Nd, and can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to confirm the local chemical composition. researchgate.net TEM offers even higher resolution, enabling the investigation of the atomic structure of interfaces between Cu4Nd and adjacent phases and the characterization of crystalline defects within the Cu4Nd grains. cam.ac.uk While specific SEM and TEM studies dedicated solely to Cu4Nd are not widely reported, the techniques are fundamental in the broader context of metallurgical studies of Cu-Nd alloys. researchgate.net

Local Atomic Order and Coordination Environment Probes (e.g., X-ray Absorption Fine Structure (XAFS))

While diffraction methods provide information about the long-range, average crystal structure, X-ray Absorption Fine Structure (XAFS) is a technique that probes the local atomic environment around a specific element. wikipedia.org XAFS measures the X-ray absorption coefficient of a material as a function of energy. nist.gov The spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which contains information about the number, type, and distance of neighboring atoms. nist.govresearchgate.net

There are no specific, detailed XAFS studies reported for the Cu4Nd compound. However, the application of this technique would be highly valuable. By tuning the X-ray energy to the absorption edges of copper (Cu K-edge) and neodymium (Nd L-edges), one could independently probe the local environment of each constituent element. rsc.org EXAFS analysis could yield precise measurements of the Cu-Cu, Cu-Nd, and Nd-Nd bond distances and their corresponding coordination numbers. aps.org This information is critical for refining the crystal structure model obtained from XRD and is especially powerful for characterizing non-stoichiometric compositions or amorphous materials that lack long-range order. nist.gov

Defect Chemistry and Non-Stoichiometry in Cuprum-Neodymium (4/1)

Defect chemistry is the study of the types, concentrations, and interactions of defects in crystalline solids and their relationship with the material's properties and the surrounding environment. rsc.orgresearchgate.net No real crystal is perfect; they all contain defects that can be intrinsic (thermodynamically driven) or extrinsic (due to impurities). muni.cz In intermetallic compounds like Cu4Nd, non-stoichiometry can be a significant factor. Indeed, for the related Cu-Rare Earth systems, it has been suggested that the phase thought to have a 4:1 stoichiometry might actually be closer to a composition like Cu4.8RE1.2, highlighting the importance of considering deviations from ideal stoichiometry. cmu.edu

Formation and Characterization of Point Defects and Extended Defects

Crystalline defects are classified by their dimensionality: point defects (0D), line defects (1D), planar defects (2D), and volume defects (3D). muni.cz The formation and characterization of these defects are crucial for understanding and controlling the properties of Cu4Nd.

Point Defects: These are localized disruptions to the crystal lattice. shrignanambicacollege.edu.in In the binary intermetallic Cu4Nd, the following point defects are anticipated:

Vacancies: An atom missing from its regular lattice site (e.g., a copper vacancy, V_Cu, or a neodymium vacancy, V_Nd). concordia.ca

Interstitials: An atom occupying a site that is normally empty.

Anti-site defects: A site normally occupied by a Cu atom is occupied by a Nd atom (Nd_Cu), or vice-versa (Cu_Nd). concordia.ca

The concentration of these defects is dependent on temperature and the chemical potentials of the components. rsc.org Their presence can significantly affect the electrical, magnetic, and mechanical properties of the compound.

Extended Defects: These are defects that extend through one or more dimensions of the crystal. uni-paderborn.de

Dislocations (Line Defects): These are disruptions to the regular atomic planes and are fundamental to the mechanisms of plastic deformation. shrignanambicacollege.edu.in

Grain Boundaries (Planar Defects): In a polycrystalline sample, these are the interfaces between individual crystal grains of different orientations.

Stacking Faults (Planar Defects): These are errors in the sequence of atomic planes.

The formation of these defects can occur during solidification, plastic deformation, or through processes like irradiation. shrignanambicacollege.edu.in Thermal treatments such as annealing can be used to reduce the density of certain defects. shrignanambicacollege.edu.in While specific experimental characterization of the defect structure in Cu4Nd is not available, understanding these fundamental defect types provides a framework for interpreting the material's behavior and for designing processing routes to achieve desired properties. sintef.no

Influence of Processing Conditions on Defect Concentrations

The concentration and nature of crystallographic defects in Cuprum-Neodymium (4/1), or Cu4Nd, are intrinsically linked to its thermal and mechanical history. The synthesis and subsequent processing routes provide the thermodynamic and kinetic driving forces for defect formation. dtic.milmdpi.com Common defects in such binary intermetallics include zero-dimensional point defects (vacancies, interstitials, and antisite defects), one-dimensional line defects (dislocations), and two-dimensional planar defects (grain boundaries). advancedmanufacturing.us

Synthesis techniques such as arc melting followed by rapid solidification are known to produce materials with a high concentration of quenched-in vacancies, as the high-temperature equilibrium defect concentration is "frozen" in place. mdpi.com Conversely, methods like mechanical alloying, which involve repeated fracturing and cold welding of powder particles, introduce a high density of grain boundaries and dislocations. mdpi.com

Post-synthesis thermomechanical treatments are the primary means of manipulating defect concentrations. mdpi.com Annealing, or heating the material to an elevated temperature for a specific duration, is a crucial step. imetllc.com This process has several competing effects:

Recovery and Recrystallization: At sufficient temperatures, annealing allows for the annihilation and rearrangement of dislocations, reducing internal strain. imetllc.comlam.edu.ly It can also lead to recrystallization, where new, strain-free grains nucleate and grow, which alters the grain boundary density. lam.edu.lymdpi.com

Vacancy Equilibrium: The equilibrium concentration of vacancies is exponentially dependent on temperature. advancedmanufacturing.us Slow cooling from a high annealing temperature allows vacancies to migrate to sinks like grain boundaries, lowering their final concentration. In contrast, rapid cooling (quenching) retains a higher, non-equilibrium vacancy concentration. imetllc.com

Chemical Ordering: For intermetallic compounds, annealing promotes the ordering of atoms onto their correct sublattices. However, this process may not be perfect, leading to the formation of antisite defects, where a copper atom occupies a neodymium site (Cu_Nd) or vice versa (Nd_Cu). The final concentration of these defects depends on the annealing temperature and time, which dictates the kinetic ability of atoms to achieve the lowest energy ordered state. oaepublish.com

The following interactive table summarizes the general influence of key processing parameters on the concentration of different defect types in a typical intermetallic alloy like Cu4Nd, based on established metallurgical principles.

Processing ParameterEffect on Vacancy ConcentrationEffect on Dislocation DensityEffect on Antisite Defect Concentration
Increasing Annealing TemperatureDecreases (if slow-cooled); Increases (if quenched) imetllc.commdpi.comDecreases kjmm.orgGenerally decreases (promotes ordering), but can increase if temperature exceeds order-disorder transition.
Increasing Cooling Rate (e.g., Quenching)Increases (traps high-temperature equilibrium concentration) imetllc.comCan increase due to thermal stresses.Increases (suppresses atomic ordering) oaepublish.com
Mechanical Deformation (e.g., Cold Rolling)IncreasesSignificantly Increases imetllc.comCan increase by disrupting the ordered lattice.
Synthesis via Mechanical AlloyingHigh initial concentration mdpi.comHigh initial concentration mdpi.comHigh initial concentration due to non-equilibrium process mdpi.com

Role of Defects in Modulating Cuprum-Neodymium (4/1) Properties

Crystallographic defects are not merely flaws; they are crucial in determining the intrinsic properties of materials. advancedmanufacturing.us In a rare-earth intermetallic like Cu4Nd, defects can profoundly modulate the magnetic, electronic, and mechanical behavior by altering the local atomic and electronic structure.

Magnetic Properties: The magnetic properties of Cu4Nd are dominated by the 4f electrons of the neodymium atoms and the exchange interactions between them, mediated by the copper matrix. The presence of point defects can significantly alter these interactions. aps.org

Vacancies and Antisites: A vacancy at a copper or neodymium site, or an antisite defect, changes the number of magnetic nearest neighbors for a given Nd atom and alters the interatomic distances. aps.orgnih.gov This directly impacts the magnetic exchange coupling, which can lead to changes in the Curie temperature (the temperature of transition to a ferromagnetic state), magnetic anisotropy, and coercivity. nih.gov In some materials, vacancies themselves can induce a local magnetic moment where none existed before. nih.govaps.org For instance, the formation of an antisite defect pair (Cu_Nd and Nd_Cu) would drastically change the local magnetic environment, potentially leading to magnetic frustration or modified anisotropy.

Electronic Properties: Defects act as scattering centers for conduction electrons, which typically increases the electrical resistivity of the material. acs.org The magnitude of this increase depends on the type and concentration of the defect. Furthermore, defects can introduce localized electronic states within the band gap of the material. aps.orgaps.orgpusan.ac.kr These defect-induced states can trap charge carriers, affecting transport properties and potentially influencing catalytic or optical behavior. advancedmanufacturing.us For example, a high concentration of vacancies or antisite defects would be expected to increase the residual resistivity of Cu4Nd at low temperatures.

Mechanical Properties: The mechanical strength and ductility of crystalline materials are governed by the motion of dislocations. imetllc.com Point defects, such as vacancies and antisite defects, along with planar defects like grain boundaries, act as obstacles to dislocation movement. researchgate.net This impediment increases the stress required to deform the material, thereby enhancing its hardness and yield strength. researchgate.net Thermomechanical processing techniques that refine grain size—effectively increasing the density of grain boundary defects—are a common strategy for strengthening alloys. mdpi.comkjmm.org Research on Cu-Al-Ni alloys has shown that the introduction of a neodymium-containing phase, (Al,Ni)Cu4Nd, leads to grain refinement and a significant improvement in compressive fracture stress and strain. researchgate.net This highlights how controlling phases and their associated defect structures (like interfaces and grain boundaries) can be a powerful tool for enhancing mechanical performance.

The following table provides a qualitative summary of the expected influence of various point defects on the key properties of Cuprum-Neodymium (4/1).

Defect TypeExpected Impact on Magnetic PropertiesExpected Impact on Electronic PropertiesExpected Impact on Mechanical Properties
Copper Vacancy (V_Cu)Alters Nd-Nd exchange interaction distance and pathways, potentially affecting magnetic ordering temperature and anisotropy. nih.govActs as a scattering center, increasing electrical resistivity. May introduce acceptor-like states. acs.orgImpedes dislocation motion, increasing hardness and strength. researchgate.net
Neodymium Vacancy (V_Nd)Removes a magnetic moment from the lattice, weakening the overall magnetism. Significantly disrupts local magnetic order. nih.govActs as a strong scattering center. May introduce acceptor-like states. acs.orgCan pin dislocations, increasing strength. researchgate.net
Antisite Defect (Cu_Nd)Replaces a magnetic Nd atom with a non-magnetic Cu atom, diluting the magnetic lattice and weakening magnetic interactions. aps.orgCreates significant local electronic disruption and scattering. pusan.ac.krActs as a potent strengthening agent by disrupting slip planes.
Antisite Defect (Nd_Cu)Places a large magnetic Nd atom in a constrained site, potentially leading to high local magnetic anisotropy and complex magnetic behavior. aps.orgCreates significant local electronic disruption and scattering. pusan.ac.krInduces large lattice strain, strongly impeding dislocation motion and increasing hardness.
Dislocations/Grain BoundariesCan act as pinning sites for magnetic domain walls, influencing coercivity.Major source of electron scattering, increasing resistivity.Higher density generally increases strength and hardness (Hall-Petch effect). mdpi.comimetllc.com

Theoretical Modeling and Computational Simulations of Cuprum Neodymium 4/1

Electronic Structure Calculations of Cuprum-Neodymium (4/1)

The electronic structure dictates many of the material's most critical properties, including its electrical conductivity, magnetism, and bonding characteristics. First-principles calculations, which are based on quantum mechanics, are central to determining the electronic structure without prior experimental input. synopsys.com

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. synopsys.commpg.de It is widely applied to calculate the ground-state properties of molecules, crystals, and other materials. synopsys.commdpi.com Instead of dealing with the complex many-electron wavefunction, DFT cleverly reformulates the problem to use the electron density as the fundamental variable. mpg.de This approach offers a balance between accuracy and computational cost, making it feasible to simulate complex systems. synopsys.com

First-principles calculations based on DFT have been employed to determine the structural, elastic, and electronic properties of Cu4Nd. researchgate.net These calculations can predict key ground-state parameters such as lattice constants, bulk moduli, and formation energies, which are crucial for understanding the material's stability and mechanical response. mpg.de The accuracy of DFT calculations can be systematically improved by choosing more sophisticated approximations for the exchange-correlation functional, which is the only unknown part of the theory that must be approximated. mpg.dechemistryviews.org

Table 1: Representative Ground State Properties Calculated via DFT This table is illustrative of typical data obtained from DFT calculations. Actual values would be sourced from specific research papers focusing on Cu4Nd.

Property Calculated Value Unit
Lattice Constant (a) Value Å
Lattice Constant (c) Value Å
Bulk Modulus (B) Value GPa
Enthalpy of Formation Value kJ/mol atom

The electronic band structure and the Density of States (DOS) are direct outcomes of electronic structure calculations and are fundamental to understanding a solid's electronic properties. wikipedia.orgchemeurope.com The band structure describes the ranges of energy that an electron is allowed to possess, known as energy bands, and the ranges of energy that are forbidden, known as band gaps. wikipedia.orgdoitpoms.ac.uk

For a metallic system like Cu4Nd, the analysis of the band structure reveals which electronic states contribute to the Fermi level, thereby determining its conductivity. The shape and dispersion of the bands near the Fermi level are critical. The Density of States (DOS) provides complementary information by quantifying the number of available electronic states at each energy level. The contributions from copper's d-orbitals and neodymium's f-orbitals to the total DOS can be resolved, offering insights into their respective roles in chemical bonding and magnetism.

The magnetic properties of materials originate from the quantum mechanical exchange interaction between electron spins. fiveable.mewikipedia.org In a compound like Cu4Nd, which contains the magnetic rare-earth element Neodymium, understanding these interactions is crucial. Ab initio (first-principles) methods, often based on DFT, can be used to calculate the parameters that describe these interatomic exchange interactions. arxiv.org

The interaction between the magnetic moments of the Neodymium atoms can be mediated through several mechanisms:

Direct Exchange: Occurs when the magnetic orbitals of neighboring atoms overlap directly. This is a short-range interaction. fiveable.me

Indirect Exchange: In metallic systems, a dominant mechanism is the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, where the conduction electrons mediate a long-range, oscillatory coupling between localized magnetic moments. esrf.fr

Standard DFT approximations sometimes fail to accurately describe systems with strongly correlated electrons, such as the 4f electrons in Neodymium. cond-mat.de These electrons are highly localized, and their behavior is governed by strong on-site Coulomb repulsion, which is not always adequately captured by standard functionals. mdpi.comcolumbia.edu

To address this, more advanced computational methods are employed:

DFT+U: This method adds an on-site Hubbard U term to the DFT energy functional to better account for the strong Coulomb repulsion of localized d or f electrons. This approach often improves the description of band gaps and magnetic moments in strongly correlated materials.

Dynamical Mean-Field Theory (DMFT): DMFT is a more sophisticated, non-perturbative technique that can treat the complex dynamics of strongly correlated electrons. cond-mat.de When combined with DFT (DFT+DMFT), it provides a powerful tool for a more accurate description of the electronic structure of materials like Cu4Nd. cond-mat.de

These advanced methods are essential for capturing phenomena like Mott-insulating states and heavy-fermion behavior, which can arise in intermetallic compounds containing rare-earth elements. cond-mat.deacademie-sciences.fr

Phase Stability and Thermodynamic Modeling of the Cu-Nd System

Understanding the conditions under which the Cu4Nd compound forms and remains stable is a critical aspect of materials science. This involves studying the thermodynamics of the entire Copper-Neodymium (Cu-Nd) binary system.

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for predicting phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.comonera.fr It works by developing thermodynamic models for the Gibbs energy of each individual phase in a system. onera.frarxiv.org These models contain adjustable parameters that are optimized by fitting to a wide range of experimental data (e.g., phase boundary information, enthalpies of formation, heat capacities) and, increasingly, data from first-principles calculations. onera.frnist.gov

For the Cu-Nd system, the CALPHAD approach allows for the construction of a self-consistent thermodynamic database that describes the properties of the liquid phase, terminal solid solutions, and all intermetallic compounds, including Cu4Nd, Cu5Nd, Cu2Nd, and CuNd. cmu.edu This database can then be used to calculate the phase diagram, showing the stable phases as a function of temperature and composition. researchgate.netmdpi.com

According to assessments of the Cu-Nd phase diagram, the Cu4Nd compound is reported to melt congruently at approximately 840 °C. cmu.edu The CALPHAD methodology is crucial for understanding not only the stable phases but also metastable phases and the driving forces for phase transformations, providing an indispensable tool for alloy design and process optimization. nist.govmdpi.com

Table 2: Selected Invariant Equilibria in the Cu-Nd System Involving Cu4Nd Data derived from published phase diagram assessments. cmu.edu

Reaction Temperature (°C) Type Phases Involved
L ↔ Cu4Nd ~840 Congruent Melting L, Cu4Nd
L ↔ Cu5Nd + Cu4Nd ~865 Eutectic L, Cu5Nd, Cu4Nd
L ↔ Cu4Nd + Cu7Nd2 ~825 Peritectic L, Cu4Nd, Cu7Nd2

First-Principles Calculations of Formation Enthalpies

First-principles calculations, rooted in density functional theory (DFT), are a powerful tool for determining the fundamental thermodynamic properties of materials without the need for experimental input. nih.govnih.gov These calculations are crucial for assessing the stability of intermetallic compounds like Cu4Nd.

The formation enthalpy (ΔHf) represents the change in enthalpy when a compound is formed from its constituent elements in their standard states. nih.gov A negative formation enthalpy indicates that the formation of the compound is an exothermic process and that the compound is stable relative to its constituent elements. For the Cu-Nd system, first-principles calculations have been employed to determine the formation enthalpies of various intermetallic phases.

While specific formation enthalpy values for Cu4Nd from the provided search results are not explicitly detailed, the general methodology involves calculating the total energy of the Cu4Nd crystal structure and subtracting the energies of the constituent copper and neodymium atoms in their bulk phases. nih.gov The accuracy of these calculations is highly dependent on the chosen exchange-correlation functional and other computational parameters. nih.gov For instance, the generalized gradient approximation (GGA) is a commonly used functional for such calculations. nih.gov

The calculated formation enthalpies are essential for constructing theoretical phase diagrams of the Cu-Nd system. By comparing the formation enthalpies of all possible competing phases, the most stable compounds at a given composition can be identified. This information is critical for understanding phase transformations and for the design of heat treatment processes for Cu-Nd alloys.

Atomistic Simulations and Multiscale Modeling for Cuprum-Neodymium (4/1) Systems

Atomistic simulations, such as molecular dynamics (MD), provide a means to study the dynamic behavior of materials at the atomic scale. youtube.comresearchgate.net These simulations solve Newton's equations of motion for a system of atoms, allowing for the investigation of processes like deformation, fracture, and phase transformations. youtube.comresearchgate.net For Cu-Nd systems, atomistic simulations can be used to understand the role of the Cu4Nd intermetallic phase in the mechanical properties of the alloy.

A crucial component of atomistic simulations is the interatomic potential, which describes the forces between atoms. youtube.com For metallic systems, the embedded atom method (EAM) is a widely used and effective potential. researchgate.net The accuracy of the simulation results is highly dependent on the quality of the interatomic potential.

Multiscale modeling techniques aim to bridge the gap between different length and time scales in materials modeling. dhu.edu.cnethz.ch It is often computationally prohibitive to simulate macroscopic material behavior using purely atomistic methods. Multiscale approaches combine the accuracy of atomistic simulations for critical regions, such as crack tips or interfaces, with the efficiency of continuum models for the bulk of the material. researchgate.netdhu.edu.cn

For Cu-Nd systems containing the Cu4Nd phase, a multiscale approach could involve using first-principles calculations to parameterize an interatomic potential for atomistic simulations. The results from these atomistic simulations, such as dislocation mobility or interface energies, can then be used as input for larger-scale models, like finite element analysis. dhu.edu.cnyale.edu This hierarchical approach enables the prediction of macroscopic properties, such as strength and ductility, based on the underlying atomic structure and interactions. nasa.gov Such models are invaluable for designing Cu-Nd alloys with optimized mechanical performance. northeastern.edu

Machine Learning and Data-Driven Approaches for Cuprum-Neodymium (4/1) Research

In recent years, machine learning (ML) and data-driven approaches have emerged as powerful tools to accelerate materials discovery and design. researchgate.netwiley.com These methods leverage large datasets from experiments and computations to build predictive models for material properties. aip.orgresearchgate.net

For intermetallic compounds like Cu4Nd, ML models can be trained to predict properties such as formation enthalpy, stability, and mechanical characteristics. aip.org The input for these models, often called descriptors or features, can be derived from the fundamental properties of the constituent elements. aip.org By identifying the key descriptors that govern a particular property, ML can provide insights into the underlying physics and guide the search for new materials with desired attributes. nih.gov

One significant application of ML in this context is the development of interatomic potentials. tandfonline.com Traditional methods for creating these potentials are often time-consuming. ML potentials, trained on data from first-principles calculations, can achieve comparable accuracy at a fraction of the computational cost, enabling larger and more complex atomistic simulations. synopsys.com

Furthermore, active learning frameworks can be employed to efficiently explore the vast compositional space of multicomponent alloys. nih.govacs.org In this approach, the ML model actively suggests the next set of compositions to investigate, either computationally or experimentally, to maximize the information gained and accelerate the discovery of new stable and high-performance intermetallic compounds. nih.govacs.org While the direct application of these techniques to the Cu4Nd system is not detailed in the provided search results, the methodologies are broadly applicable to the discovery and optimization of intermetallic alloys. researchgate.netarxiv.org

Magnetic Ordering Mechanisms and Phenomena in Cuprum Neodymium 4/1

Investigation of Magnetic Ordering and Spin Structures

The arrangement of magnetic moments, or spins, in Cu₄Nd at low temperatures is dictated by the interplay of various interactions. Based on studies of similar rare-earth cuprates, a complex magnetic structure is anticipated.

Antiferromagnetic and Non-collinear Spin Configurations

In many rare-earth-copper oxides, such as Nd₂CuO₄, the copper ions are known to order antiferromagnetically. aps.orgresearchgate.net This means that adjacent copper magnetic moments align in opposite directions, resulting in no net magnetization in the simplest case. researchgate.net However, the interaction with the magnetic neodymium ions can lead to more complex, non-collinear spin structures. aps.org In such arrangements, the spins are not perfectly antiparallel but are canted at an angle to each other. nist.gov This canting arises from competing magnetic interactions. Field-dependent neutron diffraction studies on Nd₂CuO₄ have provided evidence for a non-collinear spin model for the copper ions. aps.org It is plausible that Cu₄Nd would also exhibit a form of antiferromagnetic ordering, potentially with a non-collinear arrangement of the copper and neodymium moments. The specific nature of this ordering would depend on the crystal structure and the strength of the various exchange interactions.

Role of Rare-Earth and Transition Metal Exchange Interactions

The magnetic properties of Cu₄Nd are fundamentally governed by the exchange interactions between the 3d electrons of the copper atoms and the 4f electrons of the neodymium atoms. youtube.com These interactions can be categorized as:

Cu-Cu Exchange: This interaction between the transition metal ions is typically the strongest and is responsible for the primary magnetic ordering, which is often antiferromagnetic in cuprates.

Nd-Nd Exchange: The interaction between the rare-earth ions is generally weaker and becomes significant only at very low temperatures.

The competition between these interactions, along with the single-ion anisotropy of the neodymium atoms, dictates the ultimate magnetic ground state of the compound.

Spin Reorientation Transitions in Cuprum-Neodymium (4/1) Analogues

Spin reorientation transitions, where the crystallographic direction of the ordered magnetic moments changes with temperature or applied magnetic field, are a known phenomenon in rare-earth-transition metal compounds. aps.orgaps.orguc.edu For instance, in NdCrSb₃, a spin reorientation is observed where the chromium moments rotate from one crystallographic axis to another upon cooling, driven by the Dzyaloshinskii-Moriya interaction between the Nd and Cr sublattices. uc.edu Similarly, in Tb₁₋ₓNdₓCo₂, temperature-dependent magnetization curves reveal spin reorientations that can be explained by a two-sublattice model. researchgate.net

Given these examples, it is conceivable that Cu₄Nd could undergo similar spin reorientation transitions. Such a transition would manifest as an anomaly in the temperature dependence of the magnetic susceptibility. The transition temperature and the nature of the reorientation would be highly sensitive to the balance of the exchange interactions and the magnetocrystalline anisotropy of the Nd³⁺ ions.

Theoretical Models of Magnetic Anisotropy and Exchange Coupling in Cuprum-Neodymium (4/1)

The theoretical understanding of the magnetic properties of Cu₄Nd relies on quantum mechanical models that describe the magnetic anisotropy and exchange coupling.

Magnetic Anisotropy: This property refers to the dependence of a material's magnetic properties on the direction of an applied magnetic field. In Cu₄Nd, the magnetic anisotropy is expected to be primarily influenced by the neodymium ions. The 4f electrons of neodymium have a strong spin-orbit coupling, which, in conjunction with the crystal electric field created by the surrounding ions, leads to a significant magnetocrystalline anisotropy. This anisotropy establishes "easy" and "hard" directions for the alignment of the magnetic moments.

Exchange Coupling: The interaction between the magnetic moments is described by the exchange Hamiltonian. For rare-earth-transition metal compounds, this is often a complex interplay of direct exchange, superexchange, and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which is an indirect exchange mediated by conduction electrons. youtube.com

First-principles calculations based on density functional theory (DFT) are a powerful tool for investigating these properties from a theoretical standpoint. nist.gov Such calculations can provide insights into:

The electronic band structure and density of states.

The magnitude and orientation of the magnetic moments on the copper and neodymium sites.

The strength of the exchange coupling constants between different pairs of ions.

The magnetocrystalline anisotropy energy, which allows for the prediction of the easy magnetization axis.

By modeling these fundamental interactions, theoretical studies can help to predict and explain the complex magnetic behaviors, such as non-collinear spin structures and spin reorientation transitions, that are expected in Cu₄Nd.

Transport Phenomena Mechanisms in Cuprum Neodymium 4/1

Electronic Transport Characterization and Models

No published research specifically detailing the electronic transport characterization or theoretical models for the Cu₄Nd compound could be identified. Information regarding its electrical resistivity, Hall effect, or magnetoresistance is not available in the reviewed scientific literature. Therefore, a discussion of the dominant charge scattering mechanisms or the application of established electronic transport models to this specific compound cannot be provided.

Investigations of Thermal and Mass Transport Phenomena

Similarly, investigations into the thermal and mass transport phenomena of Cu₄Nd are absent from the available body of scientific work. Data on thermal conductivity, Seebeck coefficient, and diffusion coefficients for this compound have not been reported. As a result, an analysis of the mechanisms governing heat and mass transfer, such as the contributions of phonons and electrons to thermal conductivity or the activation energies for atomic diffusion, cannot be conducted.

Advanced Spectroscopic Analysis of Cuprum Neodymium 4/1

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Cu₄Nd, XPS would be instrumental in determining the oxidation states of copper and neodymium and in probing the valence band structure, which is crucial for understanding the material's electronic properties.

Core Level Spectroscopy: By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For Cu₄Nd, one would expect to analyze the Cu 2p and Nd 3d or 4d core levels.

The binding energies of Cu 2p₃/₂ and Cu 2p₁/₂ in metallic copper are typically found around 932.7 eV and 952.5 eV, respectively. In Cu(I) compounds, the binding energies are very similar to metallic copper, while in Cu(II) compounds, the main peaks are shifted to higher binding energies and are accompanied by strong "shake-up" satellite peaks. Analysis of the Cu 2p spectrum of Cu₄Nd would reveal the oxidation state of copper in the alloy. The absence of significant shake-up satellites would suggest a Cu(0) or Cu(I) state. nih.govsurfacesciencewestern.comresearchgate.netxpsfitting.comresearchgate.netxpsfitting.com

Similarly, the Nd 3d or 4d core level spectra would provide information about the oxidation state of neodymium. In intermetallic compounds, neodymium typically exists in a trivalent (Nd³⁺) state.

Valence Band Spectroscopy: The valence band spectrum, typically measured in the 0-15 eV binding energy range, provides insight into the electronic states that are involved in bonding. wikipedia.orgenergyeducation.ca In a hypothetical valence band spectrum of Cu₄Nd, one would expect to see features arising from the Cu 3d and Nd 4f electronic states. The position and shape of these features would be influenced by the hybridization between the Cu and Nd orbitals, providing direct information about the electronic interactions that stabilize the compound.

A hypothetical data table summarizing expected XPS results for Cu₄Nd is presented below.

Core LevelExpected Binding Energy (eV)Inferred Oxidation State
Cu 2p₃/₂~932.7Cu(0) or Cu(I)
Nd 3d₅/₂~982Nd(III)

Note: This table is illustrative and not based on experimental data for Cu₄Nd.

X-ray Absorption Spectroscopy for Local Structure and Electronic State

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. For Cu₄Nd, one could perform measurements at both the Cu K-edge and the Nd L₃-edge.

The Cu K-edge XANES spectrum is sensitive to the oxidation state of copper. The position of the absorption edge shifts to higher energies with increasing oxidation state. ias.ac.insemanticscholar.orgrsc.orgresearchgate.netresearchgate.netaps.org Furthermore, the pre-edge features can be indicative of the local symmetry around the copper atoms.

The Nd L₃-edge XANES spectrum can provide information about the valence state of neodymium. The intensity and position of the "white line" (the sharp peak at the absorption edge) are sensitive to the 4f electron configuration. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. By analyzing the EXAFS oscillations at the Cu K-edge and Nd L₃-edge, it would be possible to determine the Cu-Nd, Cu-Cu, and Nd-Cu bond distances and coordination numbers in the Cu₄Nd intermetallic compound. nih.gov This information is crucial for confirming the crystal structure and understanding the local atomic arrangement.

A hypothetical data table summarizing potential EXAFS results for Cu₄Nd is presented below.

Absorbing AtomScattering PairCoordination NumberBond Distance (Å)
CuCu-Nd43.1
CuCu-Cu62.6
NdNd-Cu163.1

Note: This table is illustrative and based on general crystallographic principles for related compounds, not on experimental data for Cu₄Nd.

Magneto-Optical Studies of Magnetic Domain Evolution

Magneto-optical studies, such as those employing the Magneto-Optical Kerr Effect (MOKE), are powerful techniques for investigating the magnetic properties of materials, particularly for visualizing magnetic domains. mdpi.com In ferromagnetic and ferrimagnetic materials, magnetic domains are regions within which the magnetic moments are aligned in a uniform direction. The evolution of these domains under an applied magnetic field determines the material's macroscopic magnetic behavior.

For a compound like Cu₄Nd, which may exhibit magnetic ordering at low temperatures, MOKE microscopy could be used to directly observe the magnetic domain structure. By applying an external magnetic field, the nucleation and growth of domains, as well as the motion of domain walls, can be studied in real-time. This would provide valuable insights into the magnetic anisotropy and coercivity of the material.

In a typical MOKE experiment on a magnetic thin film, a hysteresis loop is measured by plotting the Kerr rotation (which is proportional to the magnetization) as a function of the applied magnetic field. iphy.ac.cncambridge.orgwm.eduumn.eduaps.org The shape of the hysteresis loop provides information about the coercive field (the field required to reverse the magnetization) and the remanent magnetization (the magnetization remaining after the external field is removed). Studies on related Nd-Fe-Cu systems have shown complex magnetic behaviors that could be elucidated by such techniques.

Raman Spectroscopy for Lattice Dynamics and Electronic Correlations

Raman spectroscopy is a non-destructive light scattering technique used to observe vibrational, rotational, and other low-frequency modes in a system. wikipedia.org It is a powerful tool for studying the lattice dynamics (phonons) of crystalline materials.

For the intermetallic compound Cu₄Nd, Raman spectroscopy could be used to identify the characteristic phonon modes of its crystal structure. The number and symmetry of the Raman-active modes are determined by the crystal's space group. By analyzing the positions, intensities, and widths of the Raman peaks, information about the interatomic forces, crystal quality, and electron-phonon coupling can be obtained.

A hypothetical data table of predicted Raman active modes for a hypothetical crystal structure of Cu₄Nd is presented below.

SymmetryPredicted Frequency (cm⁻¹)
A₁g150
E₂g220
B₁g310

Note: This table is purely illustrative and not based on experimental or theoretical data for Cu₄Nd.

Emerging Applications of Cuprum Neodymium 4/1 in Materials Science and Engineering

Catalytic Performance and Active Site Engineering

Intermetallic compounds are increasingly recognized as highly promising materials for heterogeneous catalysis. nih.gov Their well-defined stoichiometry and ordered crystal structure create a unique electronic environment and a uniform arrangement of surface atoms. oaepublish.commdpi.com This atomic ordering allows for the creation of specific, isolated active sites, which is a core principle of active site engineering. By controlling the arrangement of different metal atoms at the surface, it is possible to tune the adsorption energies of reactants and intermediates, thereby enhancing catalytic activity and selectivity for specific chemical reactions. nih.govoaepublish.com

The strong chemical interactions between the constituent metals in an intermetallic compound modify its electronic structure, leading to catalytic behaviors distinct from pure metals or random alloys. oaepublish.com This makes intermetallics like Cu4Nd potential "new elements" in the field of catalysis, with each of the thousands of known binary intermetallics offering a unique set of properties to be explored. nih.gov For example, the intermetallic GaPd has shown remarkable efficacy as a semi-hydrogenation catalyst due to its specific atomic arrangement, a principle that could be extended to other intermetallics. mdpi.com

Future research into Cu4Nd would likely focus on synthesizing it in a nanoparticulate form to maximize surface area. nih.gov The challenge lies in maintaining the ordered intermetallic structure under catalytic reaction conditions, as these materials can be susceptible to phase separation or oxidation. mdpi.com Understanding and controlling the surface reconstruction of Cu4Nd nanoparticles during a reaction will be crucial for unlocking their potential as stable and selective catalysts.

Advanced Materials for Energy Conversion and Storage Systems

Intermetallic compounds are pivotal in the development of next-generation energy technologies due to their unique properties for energy conversion and storage. oaepublish.comgoodfellow.com They are actively investigated for applications such as hydrogen storage, battery electrodes, and electrocatalysts for fuel cells and water splitting. numberanalytics.combohrium.com

In the context of energy storage, certain intermetallics like LaNi5 and TiFe are known for their ability to absorb and release hydrogen, making them suitable for solid-state hydrogen storage applications. bohrium.com Others, such as SnSb and BiSb, have been explored as high-capacity anode materials for lithium-ion batteries. numberanalytics.com The Cu-Nd system, which includes the Cu4Nd phase, has been identified in studies related to the electrochemical processing of nuclear materials and the recycling of rare-earth elements from permanent magnets. core.ac.ukresearchgate.net For instance, during the electrochemical reduction of neodymium in molten fluoride (B91410) salts on a copper cathode, various Cu-Nd intermetallic compounds, including Cu4Nd, are formed. core.ac.uk Similarly, using copper melts to extract neodymium from Nd-Fe-B magnet scrap results in the formation of a (Cu,Nd)-rich phase containing Cu4Nd. researchgate.net

These findings highlight the thermodynamic stability of the Cu4Nd phase and suggest its potential use in pyrochemical reprocessing or electrometallurgy. Furthermore, its formation as a stable phase makes it a candidate for investigation as an electrode material in energy storage systems, where structural stability during charging and discharging cycles is paramount. The ordered structure could potentially mitigate degradation issues common in alloy-based electrodes.

Table 2: Crystallographic Data for Copper-Neodymium (4/1)

Property Value Source
Compound Cu4Nd studylib.net, passeidireto.com
Pearson Symbol oP20 -
Space Group Pnnm studylib.net, passeidireto.com

| Crystal System | Orthorhombic | - |

Outlook and Future Research Directions for Cuprum-Neodymium (4/1)

The intermetallic compound Cu4Nd stands at the intersection of several emerging materials science domains. While direct, application-focused research on this specific compound is limited, the properties of rare-earth intermetallics as a class provide a clear roadmap for future investigations.

Quantum Materials Discovery: A primary direction is the exploration of Cu4Nd's fundamental physical properties at low temperatures. This involves synthesizing high-purity single crystals and characterizing their magnetic and electronic transport properties to search for quantum phenomena like those seen in other rare-earth intermetallics. pnas.orguniv-lorraine.fr Such studies could reveal if Cu4Nd or doped variations exhibit quantum criticality or frustrated magnetism.

Nanocatalysis and Surface Science: The potential of Cu4Nd in catalysis remains largely untapped. Future work should focus on developing synthetic routes to produce Cu4Nd nanoparticles with controlled size and morphology. oaepublish.com These nanostructured materials could then be tested as catalysts for important industrial reactions, such as CO2 reduction or selective hydrogenation, where the synergistic effects between copper and neodymium might offer unique selectivity. oaepublish.com

Energy Systems: Building on its known formation in electrochemical environments, research could explore the viability of Cu4Nd as an electrode material for batteries or as a precursor for creating electrocatalysts. core.ac.uk Investigating its electrochemical stability, capacity, and rate capability would be essential first steps. Furthermore, its role in high-temperature metallurgical recycling processes for rare-earth magnets warrants further optimization. researchgate.net

The exploration of Cu4Nd exemplifies a broader trend in materials science: leveraging the vast compositional and structural space of intermetallic compounds to design materials with tailored functionalities for the technological challenges of the future. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Bismuth antimonide BiSb
Cerium Palladium Nickel Aluminum CePdNi(x)Al
Copper-neodymium (4/1) Cu4Nd
Gallium Palladide GaPd
Lanthanum pentanickel LaNi5
Platinum trititanium Pt3Ti
Tin antimonide SnSb

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